molecular formula C5H7N B3057248 1-methylcyclopropane-1-carbonitrile CAS No. 78104-88-8

1-methylcyclopropane-1-carbonitrile

Cat. No.: B3057248
CAS No.: 78104-88-8
M. Wt: 81.12 g/mol
InChI Key: DMHTVLQCVJYWSI-UHFFFAOYSA-N
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Description

1-methylcyclopropane-1-carbonitrile is an organic compound with the molecular formula C5H7N It is a cyclopropane derivative, characterized by a three-membered ring structure with a nitrile group attached to one of the carbon atoms

Properties

IUPAC Name

1-methylcyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N/c1-5(4-6)2-3-5/h2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHTVLQCVJYWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228746
Record name Cyclopropanecarbonitrile, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78104-88-8
Record name Cyclopropanecarbonitrile, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078104888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarbonitrile, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

1-methylcyclopropane-1-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dibromo-1-methylcyclopropanecarbonitrile with a suitable base . This reaction typically requires specific conditions, such as controlled temperature and the presence of a solvent, to ensure the desired product is obtained. Industrial production methods may involve bulk custom synthesis, where the compound is manufactured in large quantities for research and commercial purposes .

Chemical Reactions Analysis

1-methylcyclopropane-1-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield amines. Substitution reactions often involve the replacement of the nitrile group with other functional groups, resulting in a wide range of derivative compounds .

Scientific Research Applications

It appears that "1-methylcyclopropane-1-carbonitrile" is a chemical compound with specific applications in synthesis. Additionally, a related compound, 1-methylcyclopropene (1-MCP), has roles in regulating ethylene production and affecting fruit quality.

This compound

  • Synthesis : this compound (CAS number 78104-88-8) is used in synthesis . It can be synthesized from 1-methylcyclopropanecarboxylic acid amide .
    • The synthesis involves reacting 1-methylcyclopropanecarboxylic acid amide with pyridine and trifluoroacetic anhydride (TFAA) in tetrahydrofuran (THF) .
    • Another synthesis method involves dissolving 1-methylcyclopropane-1-carboxamide in tetrahydrofuran and adding TFAA at room temperature, then stirring the solution at 60°C for 12 hours .

1-Methylcyclopropene (1-MCP)

  • Regulation of Ethylene : 1-MCP is known for inhibiting ethylene production, which influences the lignification process in common beans .
    • 1-MCP inhibits the increase of lignified cell groups and the thickening of vascular bundles during storage .
    • Ethylene treatment shows the opposite effect, stimulating lignification .
  • Effects on Gene Expression : 1-MCP affects the expression of genes related to lignin content in common beans .
    • It inhibits the expression of genes like PvACO1, PvSuSy2, PvPAL3, Pv4CL1, and PvCOMT1 .
    • It strengthens the expression of PvETR1 and PvAOG1 .
  • Fruit Quality : 1-MCP enhances the storability of apples . It can prevent the biosynthesis of ethylene, as well as ethylene-induced ripening and senescence .

Other Related Compounds

  • 1-Methylcyclopropane-1-carboxylic Acid : This compound (CAS RN: 6914-76-7) is another related chemical with applications in bioprocessing and cell culture .
    • It causes severe skin burns and eye damage and may be corrosive to metals .
    • It should be stored in a cool, dark place at room temperature .

Mechanism of Action

The mechanism of action of 1-methylcyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-methylcyclopropane-1-carbonitrile can be compared with other similar compounds, such as 1-methylcyclopropene and 3-methylcyclopropene. These compounds share a cyclopropane ring structure but differ in the position and type of substituents attached to the ring. The unique properties of this compound, such as its nitrile group, distinguish it from these related compounds and contribute to its specific chemical behavior and applications .

Biological Activity

1-Methylcyclopropane-1-carbonitrile (1-MCP) is a compound that has garnered attention for its biological activity, particularly in the context of plant physiology and postharvest management. This article delves into its mechanisms of action, applications, and relevant research findings.

Target of Action
1-MCP primarily targets the ethylene receptors in plants. Ethylene is a key hormone involved in various plant processes, including fruit ripening and senescence. By inhibiting ethylene action, 1-MCP effectively delays these processes.

Mode of Action
The interaction between 1-MCP and ethylene receptors leads to the formation of an ethylene-receptor complex , which inhibits the downstream signaling pathways that promote ripening and senescence. This inhibition is crucial for extending the shelf life of climacteric fruits, which are characterized by a peak in respiration and ethylene production during ripening.

Biochemical Pathways

1-MCP affects several biochemical pathways associated with fruit ripening:

  • Respiration Rate : 1-MCP significantly lowers the respiration rates in treated fruits, which helps to maintain their quality during storage.
  • Enzyme Activity : It inhibits key enzymes involved in the ripening process, such as ACC synthase (ACS) and ACC oxidase (ACO), which are pivotal in ethylene biosynthesis. Studies have shown that 1-MCP treatment reduces the levels of ACC, thereby decreasing ethylene production over time .

Applications

1-MCP is widely used in agricultural practices for postharvest treatment of fruits and vegetables. Its applications include:

  • Extending Shelf Life : By delaying ripening, 1-MCP helps prolong the storage life of fruits like apples, bananas, and avocados.
  • Maintaining Quality : It preserves texture, flavor, and nutritional quality during storage by minimizing softening and decay.

Research Findings

Numerous studies have highlighted the efficacy of 1-MCP in various contexts:

StudyFindings
1-MCP significantly inhibited lignification in common beans during storage, affecting cell wall composition and structure.
Treatment with 1-MCP reduced the expression of genes related to ethylene synthesis and receptor activity over time, demonstrating its role in regulating ethylene biosynthesis.
In avocado varieties, 1-MCP application resulted in lower respiration rates compared to control groups, indicating its effectiveness in maintaining fruit quality during extended storage periods.

Case Studies

  • Postharvest Treatment of Apples : A study showed that apples treated with 1-MCP exhibited a significant reduction in firmness loss and maintained higher levels of soluble solids compared to untreated controls over a storage period of several months .
  • Banana Ripening Control : Research indicated that bananas exposed to 1-MCP had delayed ripening characteristics, including reduced peel color change and slower softening rates, allowing for better marketability after transport .
  • Tomato Shelf Life Extension : In tomatoes, application of 1-MCP resulted in decreased ethylene production and extended shelf life by maintaining firmness and reducing decay rates during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methylcyclopropane-1-carbonitrile
Reactant of Route 2
1-methylcyclopropane-1-carbonitrile

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